

Application Notes and Protocols for Testing DEGEE as a Penetration Enhancer

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Compound of Interest

Compound Name: Diethylene Glycol Monoethyl Ether

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Introduction

Diethylene glycol monoethyl ether (DEGEE), commercially known as Transcutol®, is a high-purity solvent and powerful solubilizing agent widely used in pharmaceutical and cosmetic formulations.[1] Its ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum makes it a valuable excipient in the development of topical and transdermal drug delivery systems. DEGEE is thought to enhance skin penetration by interacting with the lipids in the stratum corneum, thereby increasing their fluidity and facilitating the diffusion of drug molecules.[1][2] This document provides detailed experimental protocols and data presentation guidelines for evaluating the efficacy and safety of DEGEE as a penetration enhancer.

In Vitro Skin Permeation Studies

The in vitro skin permeation test (IVPT) is a crucial method for assessing the effectiveness of a penetration enhancer. The Franz diffusion cell is the most commonly used apparatus for this purpose.[3][4][5] This protocol outlines the procedure for evaluating the effect of DEGEE on the dermal absorption of a model drug.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

Objective: To quantify the effect of DEGREE on the flux and permeability of a selected API across a skin membrane.

Materials:

- Franz diffusion cells
- Excised human or animal (e.g., porcine or rat) skin
- Test formulation containing the API and DEGREE
- Control formulation containing the API without DEGREE
- Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
- High-performance liquid chromatography (HPLC) system or other suitable analytical method for API quantification
- Water bath with stirrer
- Syringes and needles
- Parafilm

Procedure:

- Skin Preparation:
 - Thaw frozen excised skin at room temperature.
 - Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
 - Carefully mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor solution.
- Cell Assembly and Equilibration:
 - Fill the receptor compartment with pre-warmed (32°C) and degassed receptor solution.

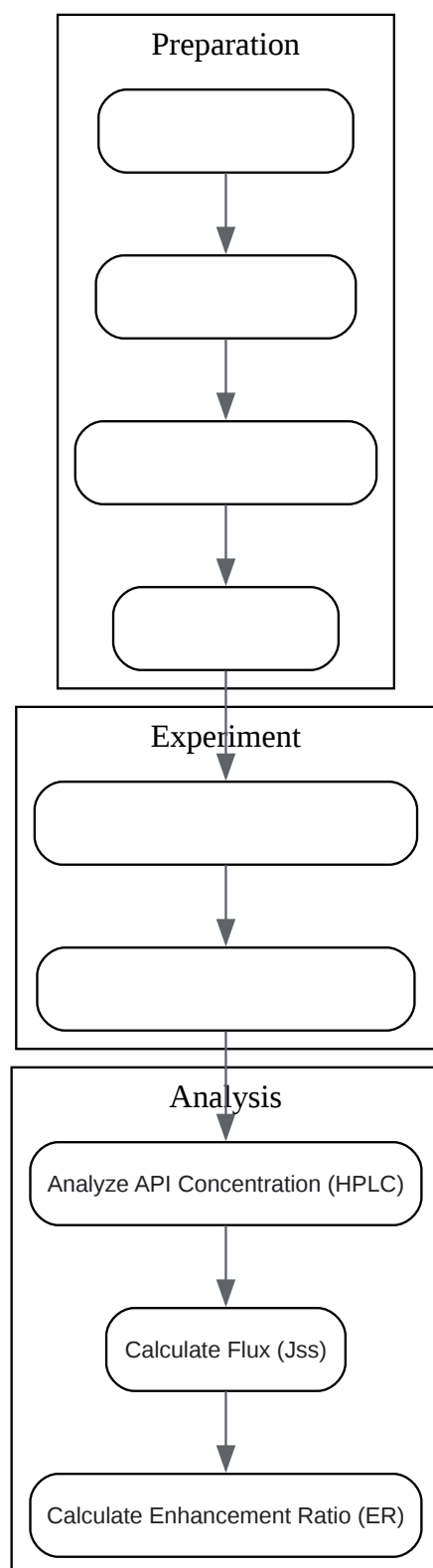
- Equilibrate the assembled cells in a water bath at 32°C for 30 minutes.
- Dosing:
 - Apply a precise amount (e.g., 5-10 mg/cm²) of the test and control formulations to the surface of the skin in the donor compartment.
 - Cover the donor compartment with parafilm to prevent evaporation.
- Sampling:
 - At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
 - Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.
- Sample Analysis:
 - Analyze the collected samples for the concentration of the API using a validated HPLC method or another suitable analytical technique.
- Data Analysis:
 - Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.
 - Plot the cumulative amount of API permeated versus time.
 - Determine the steady-state flux (J_{ss}) from the linear portion of the plot (slope).
 - Calculate the permeability coefficient (K_p) using the equation: $K_p = J_{ss} / C$, where C is the initial concentration of the API in the donor formulation.
 - Calculate the Enhancement Ratio (ER) as follows: $ER = J_{ss} \text{ (with DEGEE)} / J_{ss} \text{ (without DEGEE)}$.

Data Presentation: In Vitro Permeation

Formulation	Active Pharmaceutical Ingredient (API)	DEGEE Concentration (%)	Steady-State Flux (Jss) (µg/cm²/h)	Permeability Coefficient (Kp) (cm/h)	Enhancement Ratio (ER)
Control	Indomethacin	0	-	-	1.0
Test	Indomethacin	-	22.61 ± 3.45	0.22 × 10 ⁻² ± 0.0003	8.939[6]
Control	Amiloride	0	-	-	1.0
Test	Amiloride	-	16.2 ± 1.8	-	5.9[3]

Note: The data for Indomethacin is from a nanoemulsion formulation containing DEGEE. The specific concentration of DEGEE was not detailed in the provided search result. The data for Amiloride is from a formulation containing Transcutol® P.

Experimental Workflow: In Vitro Skin Permeation Study



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Caption: Workflow for in vitro skin permeation testing using Franz diffusion cells.

Cytotoxicity Assays

It is essential to evaluate the potential cytotoxicity of any penetration enhancer to ensure its safety for topical application. The MTT assay is a common method to assess cell viability.

Experimental Protocol: MTT Assay

Objective: To determine the concentration at which DEGEE exhibits a 50% inhibition of cell viability (IC₅₀) in a skin cell line.

Materials:

- Human keratinocyte cell line (e.g., HaCaT) or human dermal fibroblasts
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- DEGEE stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed HaCaT cells into 96-well plates at a density of 1×10^4 cells/well.
 - Incubate for 24 hours to allow for cell attachment.
- Treatment:

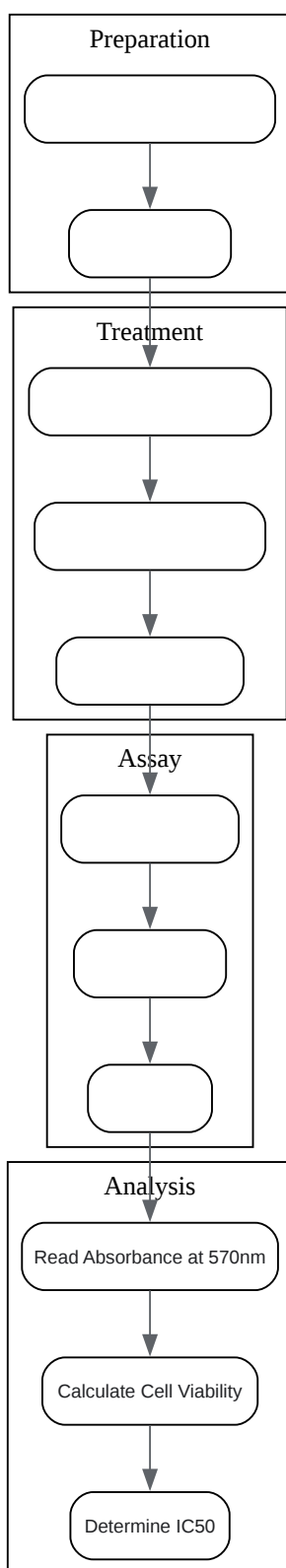
- Prepare serial dilutions of DEGEE in culture medium to achieve a range of final concentrations (e.g., 0.1 to 20 mg/mL).
- Remove the old medium from the wells and add 100 μ L of the DEGEE-containing medium to the respective wells. Include a vehicle control (medium without DEGEE).
- Incubate the plates for 24 or 48 hours.
- MTT Addition:
 - After the incubation period, add 20 μ L of MTT solution to each well.
 - Incubate for another 4 hours at 37°C.
- Formazan Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the cell viability (%) against the concentration of DEGEE.
 - Determine the IC₅₀ value from the dose-response curve.

Data Presentation: Cytotoxicity

Cell Line	DEGEE Concentration	Exposure Time (h)	Cell Viability (%)	IC50 (mg/mL)
HEK293	0.5 - 25 mg/mL	24	Dose-dependent decrease	15[7]
3T3 Mouse Fibroblasts	0.01 - 2 mM	-	Dose-dependent inhibition	-[6][8]
Human Fibroblasts	0.01 - 2 mM	-	Dose-dependent inhibition	-[6][8]

Note: The IC50 value is for HEK293 (human embryonic kidney) cells. Data on fibroblasts showed dose-dependent inhibition but did not provide a specific IC50 value.

Experimental Workflow: Cytotoxicity (MTT) Assay



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Caption: Workflow for determining cytotoxicity using the MTT assay.

Skin Irritation Studies

Assessing the skin irritation potential of a penetration enhancer is a critical safety evaluation. The in vivo Draize test is a historical method, though in vitro methods using reconstructed human epidermis are now preferred.[\[9\]](#)[\[10\]](#)

Experimental Protocol: In Vivo Skin Irritation (Modified Draize Test)

Objective: To evaluate the potential of DEGEE to cause skin irritation in an animal model.

Materials:

- Albino rabbits
- DEGEE (test substance)
- Positive control (e.g., 1% sodium lauryl sulfate)
- Negative control (e.g., saline)
- Occlusive patches
- Clippers
- Draize scoring scale

Procedure:

- Animal Preparation:
 - Acclimatize rabbits to the laboratory conditions.
 - On the day before the test, clip the fur from the dorsal area of the trunk.
- Application:

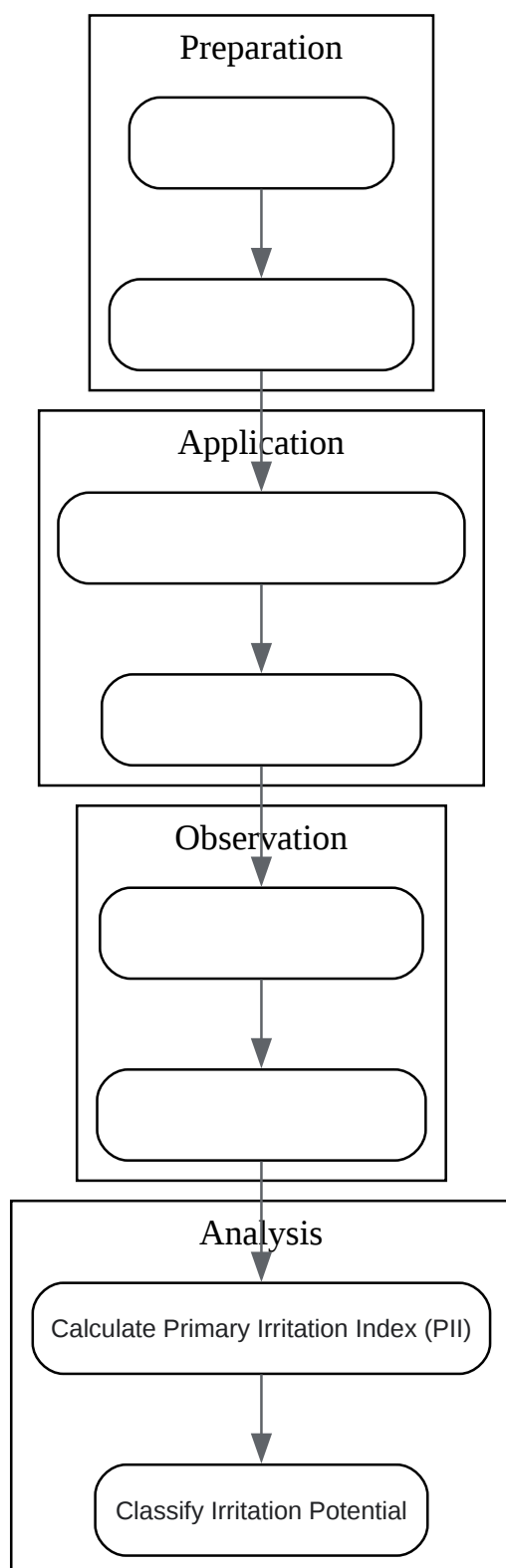
- Apply 0.5 mL of DEGEE, positive control, and negative control to separate, intact skin sites on each rabbit.
- Cover the application sites with occlusive patches.
- Observation:
 - After a 4-hour exposure period, remove the patches and gently wipe the skin to remove any residual test substance.
 - Score the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal according to the Draize scoring system.
- Data Analysis:
 - Calculate the Primary Irritation Index (PII) for each animal by averaging the scores for erythema and edema at the 24 and 48-hour time points.
 - Classify the irritation potential based on the PII score (e.g., 0 = non-irritating, >0-2 = slightly irritating, >2-5 = moderately irritating, >5 = severely irritating).

Data Presentation: Skin Irritation

Test Substance	Animal Model	Observation	Primary Irritation Index (PII)	Irritation Classification
DEGEE	Rabbit	Minor erythema and edema of ~24h duration (for DGHE)	Not specified	Likely Non-irritating to Mild
DEGEE	Human	Not considered the source of irritation in cosmetic products	Not applicable	Safe and well-tolerated

Note: The data for rabbits is for diethylene glycol monoethyl ether (DEGEE), a related compound.[11] Human data indicates DEGEE is generally well-tolerated.[9] Specific PII scores for DEGEE were not found in the provided search results.

Experimental Workflow: In Vivo Skin Irritation Test



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Caption: Workflow for the in vivo skin irritation test (modified Draize method).

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the systematic evaluation of DEGEE as a penetration enhancer. By following these standardized methods, researchers can generate reliable and comparable data on the efficacy and safety of DEGEE, facilitating its informed use in the development of novel topical and transdermal drug delivery systems. It is important to note that while DEGEE has been shown to be an effective penetration enhancer, its safety profile, particularly regarding cytotoxicity and skin irritation, should be thoroughly assessed for each specific formulation and intended use.

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